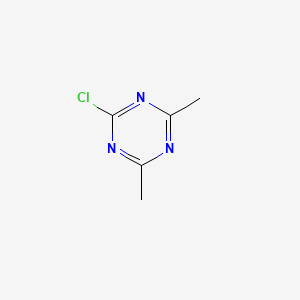

2-氯-4,6-二甲基-1,3,5-三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4,6-dimethyl-1,3,5-triazine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-4,6-dimethyl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,6-dimethyl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌研究

2-氯-4,6-二甲基-1,3,5-三嗪已被探索用于抗癌治疗的潜在应用。它已被用于实验性抗癌剂五甲基三聚氰胺 (PMM) 的同位素的合成,该同位素可用作癌症治疗的潜在前药 (Ferrer, Naughton, & Threadgill, 2002)。

有机金属化学

在有机金属化学中,2-氯-4,6-二甲基-1,3,5-三嗪已用于 Pd 或 Ni 催化的交叉偶联过程中。这些过程在杂芳环上形成新的 C-C 键,从而产生各种 2-烷基-4,6-二甲氧基-1,3,5-三嗪 (Samaritani 等,2005)。

非线性光学材料

该化合物还参与了八极非线性光学 (NLO) 材料的开发。对其晶体结构和堆积的研究为 NLO 材料的设计提供了见解,揭示了有趣的氢键和分子相互作用 (Boese 等,2002)。

噁唑啉的合成

另一个重要的应用是利用羧酸合成 2-噁唑啉。它可以在室温下生成噁唑啉,这在各种化学合成中很有用 (Bandgar & Pandit, 2003)。

超分子组合合成

它已被用于合成 N2,N4,N6-三(1H-吡唑基)-1,3,5-三嗪-2,4,6-三胺,该化合物在超分子组合合成中得到应用。这些化合物在各种化学和药物研究领域具有潜在用途 (Díaz‐Ortiz 等,2005)。

织物的阻燃剂

还对使用三嗪衍生物(包括 2-氯-4,6-二甲基-1,3,5-三嗪)来增强织物的阻燃性能进行了研究。了解它们对棉织物的作用机制一直是研究的一个关键领域 (Nguyen 等,2015)。

化学传感器

此外,该化合物已被用于化学传感器的开发。例如,其衍生物已被研究用于选择性识别 Fe3+ 和 Cu2+ 等金属离子,表明其在环境监测和分析中具有潜力 (Hua, Aihong, & Fangying, 2012)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 2-Chloro-4,6-dimethyl-1,3,5-triazine is the carboxylic functional groups in peptides . It acts as a peptide coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines .

Mode of Action

2-Chloro-4,6-dimethyl-1,3,5-triazine interacts with its targets through a process similar to common amide coupling reactions involving activated carboxylic acids . It is highly reactive and can catalyze amide-forming reactions .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The downstream effects include the synthesis of peptides with specific sequences, which can then fold into functional proteins.

Result of Action

The result of the action of 2-Chloro-4,6-dimethyl-1,3,5-triazine is the formation of peptides with specific sequences . These peptides can then fold into functional proteins, which play a crucial role in various biological processes.

Action Environment

The action, efficacy, and stability of 2-Chloro-4,6-dimethyl-1,3,5-triazine can be influenced by various environmental factors. For instance, it is known to be stable yet highly reactive , suggesting that it can maintain its activity under a range of conditions. Safety data indicates that it may pose hazards to the environment, including long-term adverse effects on aquatic life . Therefore, careful handling and disposal are necessary to minimize environmental impact.

生化分析

Biochemical Properties

2-Chloro-4,6-dimethyl-1,3,5-triazine is known to be a stable, yet highly reactive compound . It is reported as a useful coupling reagent for the purification of peptides . Catalytic amide-forming reactions of 2-Chloro-4,6-dimethyl-1,3,5-triazine have been reported

Molecular Mechanism

It is known to participate in catalytic amide-forming reactions

属性

IUPAC Name |

2-chloro-4,6-dimethyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-7-4(2)9-5(6)8-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIXHVLABNVHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)

![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3005117.png)